2,4-Diamino-6-iodopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

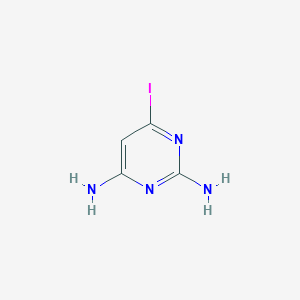

2,4-Diamino-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mecanismo De Acción

Target of Action

The primary target of 2,4-Diamino-6-iodopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an important drug target in anti-tuberculosis drug development .

Mode of Action

This compound interacts with its target, mt-DHFR, by occupying a specific binding site known as the glycerol (GOL) binding site . This interaction inhibits the activity of the enzyme, thereby disrupting the metabolic processes of the bacteria . The compound is designed with appropriate side chains to occupy the GOL binding site with proper hydrophilicity for cell entry .

Biochemical Pathways

The inhibition of mt-DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides in the bacteria . This disruption leads to a halt in DNA replication, thus inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

The compound is designed with proper hydrophilicity to ensure its entry into the bacterial cell . This suggests that the compound may have good bioavailability.

Result of Action

The molecular effect of this compound’s action is the inhibition of mt-DHFR, leading to disruption of the folate pathway . On a cellular level, this results in the inhibition of bacterial growth and proliferation .

Análisis Bioquímico

Biochemical Properties

2,4-Diamino-6-iodopyrimidine has been found to interact with enzymes such as dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . This enzyme contains a glycerol binding site, which is a useful site to improve the selectivity towards human DHFR . The compound has been used to design and synthesize a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .

Cellular Effects

The effects of this compound on cells have been studied in the context of tuberculosis. It has been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound influences cell function by inhibiting the activity of DHFR, an enzyme crucial for the survival and proliferation of the bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DHFR enzyme. The compound binds to the glycerol binding site of the enzyme, inhibiting its activity . This inhibition disrupts the biochemical reactions involving DHFR, thereby exerting its anti-tubercular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-iodopyrimidine typically involves the iodination of 2,4-diaminopyrimidine. One common method includes the reaction of 2,4-diaminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diamino-6-iodopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives such as pyrimidine oxides.

Reduction Products: Deiodinated pyrimidines.

Aplicaciones Científicas De Investigación

2,4-Diamino-6-iodopyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Research: The compound is studied for its potential inhibitory effects on enzymes and its role in metabolic pathways.

Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diamino-6-chloropyrimidine: Similar structure but with a chlorine atom instead of iodine.

2,4-Diamino-6-bromopyrimidine: Contains a bromine atom instead of iodine.

2,4-Diamino-6-fluoropyrimidine: Contains a fluorine atom instead of iodine.

Uniqueness

2,4-Diamino-6-iodopyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Actividad Biológica

2,4-Diamino-6-iodopyrimidine (DIAP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily studied for its inhibitory effects on certain enzymes, especially dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism in various organisms, including bacteria and protozoa.

Target Enzyme : The primary target of DIAP is the dihydrofolate reductase (DHFR) enzyme in Mycobacterium tuberculosis (mt-DHFR). This enzyme is essential for the synthesis of nucleotides, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical cofactor in DNA synthesis.

Mode of Action : DIAP interacts with mt-DHFR by binding to the glycerol (GOL) binding site. This interaction inhibits the enzyme's activity, leading to a disruption of the folate pathway and consequently affecting bacterial growth and replication.

Pharmacokinetics : The design of DIAP ensures adequate hydrophilicity, facilitating its entry into bacterial cells, which is crucial for its effectiveness against Mycobacterium tuberculosis.

Antimicrobial Properties

DIAP has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Studies indicate that its inhibition of mt-DHFR leads to reduced proliferation of the bacteria, making it a potential candidate for tuberculosis treatment.

Inhibition Studies

Research has demonstrated that DIAP can inhibit DHFR from various pathogens. For instance, it has been shown to possess antimalarial properties by inhibiting DHFR in Plasmodium falciparum, which is responsible for malaria. The compound exhibits comparable efficacy to established antimalarial drugs like pyrimethamine while showing lower cytotoxicity in mammalian cells .

Case Studies and Research Findings

- Inhibition of Nitric Oxide Synthase : In a study examining the effects of 2,4-diamino-6-hydroxy pyrimidine (a related compound), it was found that this class of compounds can inhibit nitric oxide synthase (iNOS), thereby reducing nitric oxide production in activated cells. This suggests potential applications in inflammatory conditions where nitric oxide plays a detrimental role .

- Insulin Secretion Modulation : Another study highlighted that related pyrimidine derivatives can significantly enhance insulin secretion in vitro and in vivo. This effect was attributed to their interaction with glucoreceptors, indicating a broader metabolic role beyond antimicrobial activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-iodopyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILZPFRDUNNUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1I)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.